molecular formula C13H24N2O2 B1476968 (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097944-04-0

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476968
CAS No.: 2097944-04-0
M. Wt: 240.34 g/mol
InChI Key: WHMRVQRYSUGWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone (CAS 1526167-08-7) is a synthetic small molecule with a molecular weight of 240.34 g/mol and the molecular formula C13H24N2O2 . This compound is characterized by a pyrrolidine ring substituted with an ethoxymethyl group at the 2-position, linked via a methanone bridge to a piperidin-2-yl moiety, creating a unique hybrid structure of interest in medicinal chemistry . The piperidine ring is a fundamental scaffold in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals and numerous alkaloids, making derivatives like this a vital synthetic block for drug design . Its specific structure suggests potential for interaction with biological targets similar to other pyrrole and piperidine-based compounds, which have been explored as inhibitors of targets like MmpL3 for anti-tuberculosis agents and as dual-target ligands for central nervous system disorders . This compound is intended for use in preclinical research and early drug discovery, including structure-activity relationship (SAR) studies, biological screening, and as a building block for more complex molecular architectures. Warning: This product is For Research Use Only. It is not intended for human or veterinary, diagnostic, or therapeutic use.

Properties

IUPAC Name

[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-10-11-6-5-9-15(11)13(16)12-7-3-4-8-14-12/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMRVQRYSUGWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=O)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone is of significant interest in pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyrrolidine and piperidine derivatives with appropriate acylating agents. The ethoxymethyl group plays a crucial role in enhancing the lipophilicity and bioavailability of the compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity, particularly against various bacterial strains. For instance, studies have shown that certain piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis (M.tb), which is a critical area of research given the global burden of tuberculosis .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as ADHD. The modulation of dopamine receptors and related pathways has been observed in model organisms like Drosophila melanogaster, where behavioral assays indicated significant changes in locomotor activity following treatment with similar compounds .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the core structure impact biological activity. For example, variations in substituents on the piperidine ring can lead to enhanced potency against specific bacterial targets or altered interactions with neurotransmitter receptors. A detailed analysis of these relationships can be found in Table 1 below.

CompoundSubstituentBiological ActivityReference
AEthoxyModerate antibacterial
BMethylHigh neuroactivity
CFluoroLow toxicity

Case Study 1: Antimycobacterial Activity

In a study focusing on new antimycobacterial agents, several derivatives of this compound were synthesized and tested for their inhibitory effects on M.tb. The most effective compounds demonstrated MIC values as low as 0.2 µg/mL, indicating strong potential for further development as anti-tuberculosis agents .

Case Study 2: Neuropharmacological Evaluation

Another study utilized Drosophila models to evaluate the effects of similar compounds on behavior and gene expression related to ADHD treatments. The results showed that certain derivatives significantly increased locomotor activity and altered gene expression profiles associated with dopamine metabolism, suggesting a potential mechanism for therapeutic action .

5. Conclusion

The compound this compound exhibits promising biological activities, particularly in antimicrobial and neuropharmacological domains. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing its efficacy and safety profiles for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Features

The compound’s design contrasts with related derivatives in key ways:

Compound Name Core Structure Key Substituents
Target Compound Pyrrolidine-Piperidine 2-(Ethoxymethyl)pyrrolidinyl, Piperidinyl
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine Methoxy, Pyrrolidinyl
(S)-[Indole-pyrrolidine methanone] Indole-Pyrrolidine Aminoethyl, Pyridinyl, p-Methoxybenzyl
4-Acetyl-2-methylpyrimidine Pyrimidine Acetyl, Methyl
  • Aromatic vs.
  • Substituent Effects : The ethoxymethyl group on pyrrolidine may improve lipophilicity compared to methoxy groups in ’s pyridine derivative, influencing blood-brain barrier penetration .
2.2 Pharmacological Activity
  • ’s indole-pyrrolidine methanone derivative exhibits dual H1/H4 receptor antagonism, attributed to its extended substituents (e.g., aminoethyl and pyridinyl groups) . The target compound’s simpler structure may lack comparable receptor specificity but could serve as a scaffold for optimizing selective binding through its ethoxymethyl side chain.
2.3 Physicochemical Properties
  • Lipophilicity : The ethoxymethyl group increases logP compared to methoxy-substituted analogs (e.g., ), enhancing membrane permeability but possibly reducing aqueous solubility .

Research Findings and Implications

  • Receptor Interaction: The piperidine-pyrrolidine framework may mimic endogenous polyamines, enabling interactions with ion channels or G-protein-coupled receptors .
  • Flavor and Sensory Applications : While highlights pyrimidine-based ketones as flavor agents, the target’s larger size and aliphatic rings likely preclude volatility, limiting such uses .

Preparation Methods

Pyrrolidine Derivative with Ethoxymethyl Substitution

  • The ethoxymethyl group is typically introduced by alkylation of the pyrrolidine nitrogen with ethoxymethyl chloride or a similar alkylating agent under basic conditions. This step requires careful control to avoid over-alkylation or side reactions.
  • The reaction is often performed in polar aprotic solvents such as acetonitrile or DMF, with bases like potassium carbonate or sodium hydride facilitating nucleophilic substitution.

Piperidine Derivative (Piperidin-2-yl)

  • The piperidine moiety, particularly the 2-substituted variant, can be synthesized or obtained commercially.
  • Enantiomerically pure 2-substituted piperidines may be prepared via asymmetric synthesis or chiral resolution methods, depending on the target compound's stereochemical requirements.

Formation of the Methanone (Amide) Linkage

  • The key step is the formation of the amide bond between the nitrogen of the pyrrolidine derivative and the carbonyl carbon attached to the piperidine ring.
  • This is typically achieved by coupling an acyl chloride or activated carboxylic acid derivative of the piperidine with the secondary amine of the ethoxymethyl-substituted pyrrolidine.

Detailed Synthetic Route Example

Step Reagents/Conditions Description Notes
1 Pyrrolidine + Ethoxymethyl chloride, K2CO3, Acetonitrile, reflux N-alkylation to form 2-(Ethoxymethyl)pyrrolidine Control stoichiometry to avoid dialkylation
2 Piperidin-2-carboxylic acid + SOCl2 or oxalyl chloride Conversion to piperidin-2-carbonyl chloride Use anhydrous conditions to prevent hydrolysis
3 Step 1 product + Step 2 product, base (e.g., triethylamine), solvent (DCM or THF), 0°C to RT Amide bond formation to yield target compound Slow addition and temperature control improve yield
4 Purification by column chromatography or recrystallization Isolation of pure this compound Analytical verification by NMR, MS, IR

Alternative Synthetic Approaches

  • Reductive amination: Using an aldehyde or ketone precursor of the piperidine moiety and the pyrrolidine amine under reductive amination conditions can be an alternative to amide coupling, though less common for this compound type.
  • Use of coupling reagents: Instead of acid chlorides, carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, TBTU) can activate carboxylic acids for amide bond formation, potentially improving yields and reducing side products.

Catalysts and Solvents

  • Alkylation steps typically require bases such as potassium carbonate or sodium hydride.
  • Amide bond formation may utilize organic bases like triethylamine or DIPEA to scavenge HCl.
  • Solvents include polar aprotic solvents (DMF, DMSO, acetonitrile) for alkylation and chlorinated solvents (dichloromethane, chloroform) or ethers (THF) for coupling reactions.

Research Findings and Optimization Data

Parameter Effect on Yield Notes
Base type (K2CO3 vs NaH) NaH often gives higher conversion but requires stricter anhydrous conditions NaH is more reactive but hazardous
Solvent polarity Polar aprotic solvents favor alkylation Acetonitrile preferred for balance of reactivity and solubility
Temperature control during coupling Lower temperatures reduce side reactions 0°C to room temperature optimal
Molar ratio of reagents Slight excess of alkylating agent improves yield Excess must be removed during workup

Summary and Recommendations

  • The preparation of this compound involves classical organic synthesis techniques—N-alkylation followed by amide bond formation.
  • Optimization of reaction conditions, including choice of base, solvent, temperature, and reagent ratios, is critical for maximizing yield and purity.
  • Alternative coupling methods using modern peptide coupling reagents may offer advantages in yield and operational simplicity.
  • Purification techniques such as chromatographic separation and recrystallization are essential to isolate the compound in analytically pure form.

Q & A

Q. What are the optimal synthetic routes and purification strategies for (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine and piperidine moieties. Key steps include:

  • Pyrrolidine modification : Ethoxymethyl group introduction via nucleophilic substitution or coupling reactions under inert conditions .
  • Piperidine coupling : Methanone linkage formation using carbonylating agents (e.g., phosgene derivatives) or cross-coupling catalysts (e.g., Pd-based catalysts) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity . Reaction monitoring via TLC (Rf ~0.3–0.5) and NMR (δ 1.2–1.4 ppm for ethoxy protons) is critical .

Q. How can the molecular structure of this compound be rigorously characterized?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR : ¹H/¹³C NMR for backbone confirmation (e.g., methanone carbonyl at ~205 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: ~279.2) to confirm molecular weight .
  • X-ray Crystallography : Limited data available, but analogous piperidine-pyrrolidine methanones show planar carbonyl geometry and chair conformation in piperidine .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound, and how are they validated?

The compound’s dual heterocyclic structure suggests interactions with:

  • Enzyme inhibition : Potential serine protease or kinase inhibition via hydrogen bonding with the methanone oxygen .
  • Receptor modulation : GPCR binding (e.g., dopamine or opioid receptors) due to piperidine’s affinity for neurotransmitter systems . Validation methods :
  • In vitro assays : Competitive binding assays (IC₅₀ determination) .
  • SPR/NMR : Binding kinetics (kₐₙₜₕ ~10³–10⁴ M⁻¹s⁻¹) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on substituent effects:

  • Ethoxymethyl group : Vary alkyl chain length (e.g., propoxymethyl) to alter lipophilicity (logP changes ±0.5) .
  • Piperidine substitution : Introduce fluorine at C-2 for metabolic stability (t₁/₂ increase by ~30%) . Computational tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding poses .

Q. How can contradictory bioactivity data across assays be resolved?

Common discrepancies arise from:

  • Assay conditions : pH-dependent solubility (e.g., >50 µM precipitation in PBS vs. DMSO stability) .
  • Impurities : Trace solvents (e.g., residual THF) interfering with cell-based assays . Mitigation : Re-synthesize batches, validate purity via HPLC (>99%), and standardize assay buffers .

Q. What stability challenges arise under physiological conditions, and how are they addressed?

  • Hydrolysis : Methanone carbonyl susceptible to esterase-mediated cleavage (t₁/₂ ~2 hrs in plasma) .
  • Oxidation : Piperidine ring forms N-oxide metabolites (LC-MS/MS quantification) . Solutions : Prodrug strategies (e.g., ester masking) or formulation with antioxidants (e.g., ascorbic acid) .

Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?

  • LC-MS/MS : MRM transitions (m/z 279.2→98.1) with LOQ ~1 ng/mL .
  • HPLC-UV : λmax ~254 nm, retention time ~8.2 min (C18 column) . Validation : Spike-and-recovery (>90%) in plasma/urine .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
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(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-2-yl)methanone

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